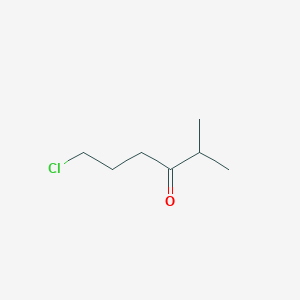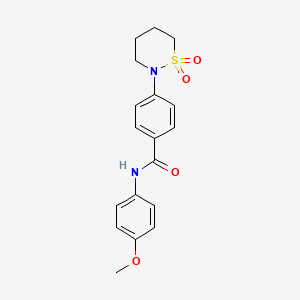
4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide" is a derivative of the benzothiazine class, which is known for its diverse biological activities. The core structure of benzothiazine is a fused two-ring system that includes a benzene ring and a thiazine ring. The thiazine ring in this case is modified with a 1,1-dioxide substitution, which is a common feature in this class of compounds that often contributes to their biological activity.
Synthesis Analysis
The synthesis of benzothiazine derivatives typically involves the formation of the core benzothiazine ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids and their derivatives starts with the formation of the benzothiazine ring and then introduces various groups at the carboxyl position . Another approach involves ultrasonic mediated N-alkylation and ring expansion, as seen in the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides . These methods highlight the versatility in synthesizing benzothiazine derivatives, which could be applied to the synthesis of "4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide".
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine core, which can be further modified with various substituents affecting the compound's properties and biological activity. X-ray crystallography has been used to elucidate the structures of some benzothiazine derivatives, confirming the expected ring systems and substituent positions . The specific structure of "4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide" would likely show a similar core with specific substituents that define its unique chemical identity.
Chemical Reactions Analysis
Benzothiazine derivatives can undergo various chemical reactions, including esterification, alkylation, and hydrazinolysis, as part of their synthesis . The reactivity of these compounds is influenced by the substituents present on the benzothiazine ring. For instance, the presence of a free carboxyl group can lead to the formation of esters or amides, while the presence of a hydrazide group can facilitate the formation of hydrazone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of a 1,1-dioxide group can impact the solubility and stability of these compounds. The pharmacological properties, such as analgesic and anti-inflammatory activities, are also affected by the specific substituents attached to the benzothiazine core . For example, the removal of a 1-N-methyl group from certain benzothiazine derivatives has been shown to lead to a marked decrease in analgesic properties . Additionally, antioxidant activities have been observed in some benzothiazine derivatives, which could be attributed to the presence of specific functional groups .
Applications De Recherche Scientifique
Antihyperglycemic Agents
A study by Nomura et al. (1999) identified 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives during a search for antidiabetic agents, leading to the discovery of a candidate drug for diabetes mellitus treatment. This research underscores the potential application of thiazolidine-based compounds in developing new antidiabetic medications Nomura et al., 1999.
Antimicrobial and Antifungal Properties
Zia-ur-Rehman et al. (2006) synthesized 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, demonstrating marked activity against Gram-positive bacteria, specifically Bacillus subtilis. The study highlights the antimicrobial potential of benzothiazin-based compounds, suggesting their utility in combating bacterial infections Zia-ur-Rehman et al., 2006.
Anticancer Activities
Kamal et al. (2011) explored the anticancer activities of new benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones. Their research found moderate to good inhibitory activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy Kamal et al., 2011.
Antiretroviral Agents
A study on the anti-HIV properties of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives by Mizuhara et al. (2012) revealed improved anti-HIV activity through the modification of accessory groups. This research suggests the utility of benzothiazin derivatives in developing more potent antiretroviral agents Mizuhara et al., 2012.
Allelochemicals and Agronomic Utility
Macias et al. (2006) focused on the synthesis and application of benzoxazinones and related compounds, including their degradation, phytotoxicity, and potential agronomic utility. The study presents a comprehensive view of the agricultural applications of these compounds, especially in pest management Macias et al., 2006.
Diuretic Activity
Yar and Ansari (2009) investigated the in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, identifying compounds with promising diuretic effects. This research points to the potential use of these compounds in treating conditions that benefit from diuretic activity Yar and Ansari, 2009.
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJSQPRKFZNIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

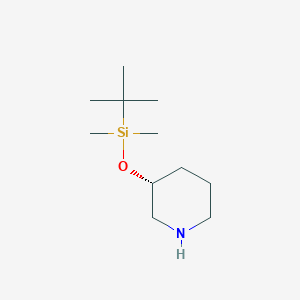
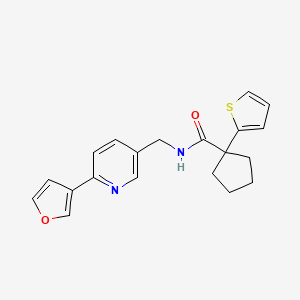
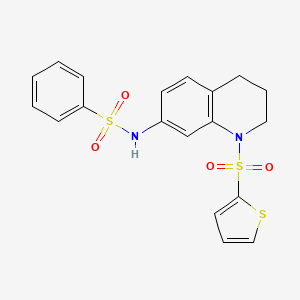

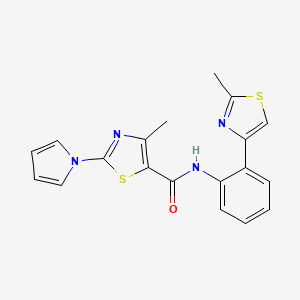
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
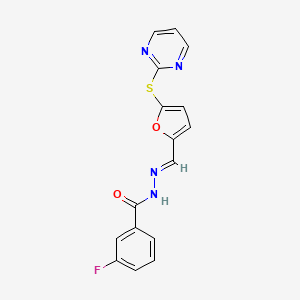
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)
